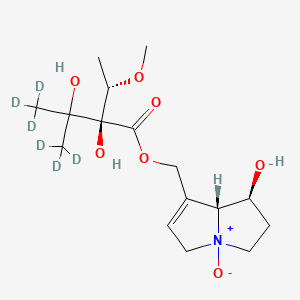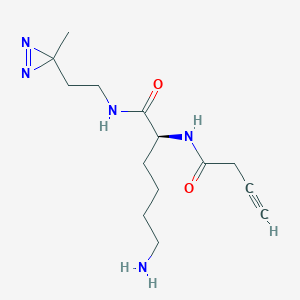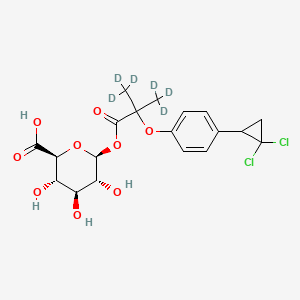
Europine N-oxide-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Europine N-oxide-d6 is a deuterated derivative of Europine N-oxide, a pyrrolizidine alkaloid. This compound is primarily used in scientific research due to its unique properties, including its stability and isotopic labeling, which make it valuable for various analytical and experimental applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Europine N-oxide-d6 involves the deuteration of Europine N-oxideThis can be achieved through catalytic hydrogenation in the presence of deuterium gas or by using deuterated reagents in the synthesis process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of advanced catalytic systems and deuterated solvents is common in industrial settings to achieve the desired isotopic labeling .
Analyse Chemischer Reaktionen
Types of Reactions: Europine N-oxide-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert this compound back to its parent compound, Europine.
Substitution: The deuterium atoms in this compound can be substituted with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state derivatives of this compound.
Reduction: Europine and its deuterated analogs.
Substitution: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Europine N-oxide-d6 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its isotopic labeling.
Biology: Employed in metabolic studies to trace the pathways of pyrrolizidine alkaloids in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.
Industry: Utilized in the development of new materials and as a tracer in environmental studies.
Wirkmechanismus
The mechanism of action of Europine N-oxide-d6 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound provide stability and resistance to metabolic degradation, allowing for prolonged activity in biological systems. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
- Heliotrine N-oxide
- Lycopsamine N-oxide
- Monocrotaline N-oxide
- Echimidine N-oxide
- Intermedine
- Trichodesmine
- Erucifoline N-oxide
Comparison: Europine N-oxide-d6 is unique due to its deuterated nature, which provides enhanced stability and isotopic labeling. This makes it particularly valuable in analytical and experimental applications compared to its non-deuterated analogs and other similar compounds .
Eigenschaften
Molekularformel |
C16H27NO7 |
|---|---|
Molekulargewicht |
351.42 g/mol |
IUPAC-Name |
[(7S,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2R)-4,4,4-trideuterio-2,3-dihydroxy-2-[(1S)-1-methoxyethyl]-3-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C16H27NO7/c1-10(23-4)16(21,15(2,3)20)14(19)24-9-11-5-7-17(22)8-6-12(18)13(11)17/h5,10,12-13,18,20-21H,6-9H2,1-4H3/t10-,12-,13+,16-,17?/m0/s1/i2D3,3D3 |
InChI-Schlüssel |
UPYLKTQCLCBJQP-AFPBSGCLSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([C@]([C@H](C)OC)(C(=O)OCC1=CC[N+]2([C@H]1[C@H](CC2)O)[O-])O)(C([2H])([2H])[2H])O |
Kanonische SMILES |
CC(C(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])(C(C)(C)O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[3-(1-adamantyl)-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]naphthalene-2-carboxylic acid](/img/structure/B12422896.png)






![3-(2-(Cyclopropanecarboxamido)thiazolo[5,4-b]pyridin-5-yl)-N-(4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)phenyl)benzamide](/img/structure/B12422958.png)
![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12422961.png)





